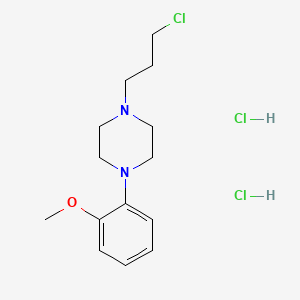

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride

Descripción

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is a piperazine derivative with a 2-methoxyphenyl group at position 1 and a 3-chloropropyl chain at position 4 of the piperazine ring. The compound is synthesized via nucleophilic substitution reactions involving 1-(2-methoxyphenyl)piperazine and 1,3-dichloropropane in dry acetonitrile under reflux, followed by salt formation with hydrochloric acid . It serves as a key intermediate in the synthesis of ligands targeting serotonin (5-HT1A) receptors, with demonstrated pharmacological activity in modulating bladder function and antinociception .

Propiedades

IUPAC Name |

1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEUKQRNKBUFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21279-77-6 | |

| Record name | 21279-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Detailed Synthesis Procedure

Preparation of 1-(2-Methoxyphenyl)piperazine : This compound can be synthesized by reacting 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in diethyleneglycol monomethyl ether at 150°C for 12 hours.

Alkylation with 3-Chloropropyl Chloride : The prepared 1-(2-Methoxyphenyl)piperazine is then reacted with 3-chloropropyl chloride in an organic solvent. This step requires careful control of temperature and stirring time to achieve optimal yields.

Industrial Production

In industrial settings, the production of this compound involves larger-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors are employed to enhance efficiency. Purification steps like recrystallization or chromatography are crucial to obtain the final product with high purity.

Applications in Research and Industry

This compound exhibits diverse biological activities, making it a candidate for further investigation in therapeutic areas such as cancer therapy and neurodegenerative diseases. Its ability to interact with receptors and enzymes suggests potential applications in pharmacological studies.

Chemical Properties

| Property | Description |

|---|---|

| CAS Number | 123733-63-1 |

| Molecular Formula | C14H23Cl3N2O |

| Molecular Weight | 341.7 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H |

| Standard InChIKey | KQEUKQRNKBUFTF-UHFFFAOYSA-N |

Research Findings

Recent studies highlight the importance of optimizing reaction conditions to achieve high yields and purity of the compound. The use of efficient solvents and controlled temperature conditions is crucial for successful synthesis. Additionally, the compound's potential therapeutic applications underscore the need for further pharmacological research.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.

Aplicaciones Científicas De Investigación

Synthesis and Production

The synthesis of this compound typically involves the reaction of 1-(2-Methoxyphenyl)piperazine with 3-chloropropyl chloride. This reaction is generally conducted in an organic solvent such as dichloromethane or chloroform at temperatures ranging from 0°C to room temperature. The process requires careful control of reaction conditions to ensure high yield and purity, often involving recrystallization or chromatography for purification.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has a wide array of applications across various scientific fields:

Medicinal Chemistry

- Anticancer Activity : Recent studies indicate that this compound exhibits significant anticancer properties. For instance, a study on FaDu tumor-bearing mice demonstrated a notable reduction in tumor size following treatment with this compound, suggesting its potential as a therapeutic agent in oncology.

- Neurodegenerative Diseases : The compound has been investigated for its effects on cognitive function in models of Alzheimer's disease. It shows promise due to its ability to inhibit cholinesterase enzymes (both acetylcholinesterase and butyrylcholinesterase), which are crucial targets in Alzheimer's therapy.

Biological Probes

The compound serves as a valuable probe in biological research, particularly for studying receptor binding and enzyme inhibition. Its ability to selectively bind to certain receptors enhances its utility in pharmacological studies.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of various pharmaceuticals and agrochemicals, leveraging its unique chemical properties for industrial synthesis.

Cancer Therapy Study

A significant study involving the administration of this compound to FaDu tumor-bearing mice revealed a substantial reduction in tumor size compared to control groups. This finding supports its potential role as an anticancer agent.

Neurodegenerative Disease Research

In vitro studies have shown that this compound can enhance cognitive function by inhibiting cholinesterase activity and promoting neuroprotection through antioxidant mechanisms. These effects highlight its potential application in treating neurodegenerative diseases like Alzheimer's.

Mecanismo De Acción

The mechanism by which 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Research Findings and Implications

Synthetic Advantages : The target compound’s synthesis is scalable but less efficient than microwave-assisted routes used for trazodone derivatives .

Therapeutic Potential: Its neutral antagonism at 5-HT1A receptors supports development for overactive bladder disorders, unlike partial agonists with transient effects .

Structural Optimization : Introducing electron-donating groups (e.g., methoxy) enhances receptor selectivity, while chlorophenyl groups broaden activity across serotonin subtypes .

Actividad Biológica

Overview

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is a piperazine derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound has been investigated for its potential applications in cancer therapy, neurodegenerative diseases, and as a pharmacological probe in receptor studies.

- Molecular Formula: C14H22Cl2N2O

- Molecular Weight: 305.24 g/mol

- CAS Number: 21279-77-6

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may modulate receptor activity, leading to therapeutic effects in different biological systems. The compound's structure allows it to bind selectively to certain targets, influencing cellular pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has shown cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through receptor modulation.

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system. It acts as a ligand for the 5-HT1A receptor , which is implicated in mood regulation and anxiety disorders. Its binding affinity has been quantified, demonstrating potential as an anxiolytic agent .

| Receptor | Binding Affinity (nM) | Effect |

|---|---|---|

| 5-HT1A | 1.2 | Anxiolytic potential |

| M3 Muscarinic | 21.3 | Cell proliferation |

Cholinesterase Inhibition

Another significant activity of this compound is its ability to inhibit cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. It selectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promise as a dual-action therapeutic agent .

Case Studies

- Cancer Therapy Study : A study involving the administration of the compound to FaDu tumor-bearing mice showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology .

- Neurodegenerative Disease Research : In vitro studies demonstrated that the compound could enhance cognitive function in models of Alzheimer's disease by inhibiting cholinesterase activity and promoting neuroprotection through antioxidant mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride, and how can intermediates be characterized?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, the piperazine core can be functionalized by reacting 1-(2-methoxyphenyl)piperazine with 3-chloropropyl chloride under basic conditions. The dihydrochloride salt is formed by treating the free base with HCl gas in ethanol, followed by recrystallization from chloroform/benzene . Intermediate characterization should include -NMR, -NMR, and mass spectrometry to confirm structural integrity. X-ray crystallography (as used for analogous compounds) provides definitive stereochemical validation .

Q. How can researchers ensure purity and validate the identity of the compound?

- Methodology : Use orthogonal analytical techniques:

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm, using acetonitrile/water (0.1% TFA) gradients .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl.

- Thermogravimetric Analysis (TGA) : Confirm hydration state by measuring weight loss upon heating .

Q. What pharmacological targets are associated with this compound's structural analogs?

- Methodology : Piperazine derivatives often interact with serotonin (5-HT) and dopamine receptors. For example, 1-(3-chlorophenyl)piperazine derivatives show affinity for 5-HT receptors . Use radioligand binding assays (e.g., -ketanserin for 5-HT) to screen activity. Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize experimental testing .

Advanced Research Questions

Q. How can discrepancies in biological activity data between batches be resolved?

- Methodology :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted 3-chloropropyl chloride or dechlorinated analogs). Reference standards for common impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) are critical .

- Batch Comparison : Compare receptor binding IC values across batches using dose-response curves. Statistical tools (e.g., ANOVA) identify significant variations .

Q. What strategies improve selectivity for specific receptor subtypes?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., replacing 2-methoxy with 4-fluoro) and assess activity shifts. For example, fluorobenzoyl derivatives enhance dopamine D selectivity .

- Molecular Dynamics Simulations : Analyze ligand-receptor stability over 100-ns trajectories to optimize substituent interactions .

Q. How can metabolic stability and degradation pathways be evaluated?

- Methodology :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., O-demethylation of the methoxyphenyl group) .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to characterize degradation products .

Q. What experimental designs address low yields in the final hydrochloride salt formation?

- Methodology :

- Reaction Optimization : Use design-of-experiments (DoE) to vary HCl gas flow rate, solvent polarity (ethanol vs. methanol), and crystallization anti-solvents (e.g., benzene vs. diethyl ether) .

- Process Analytical Technology (PAT) : Monitor pH and precipitate formation in real-time via inline IR spectroscopy .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported in different studies?

- Methodology :

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification. Control temperature (±0.5°C) and ionic strength .

- QSAR Models : Predict solubility via computational tools (e.g., ALOGPS) and validate experimentally to identify outliers .

Q. Why do computational predictions of receptor affinity sometimes mismatch experimental results?

- Methodology :

- Force Field Calibration : Re-parameterize docking simulations using experimental IC data for analogous compounds .

- Covalent Binding Assessment : Test for irreversible binding (e.g., via washout experiments) that may not be captured in docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.